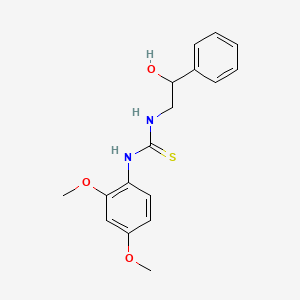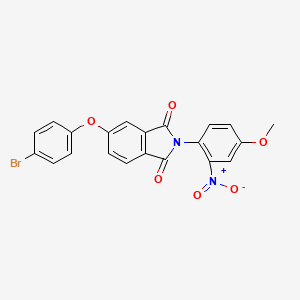![molecular formula C15H13BrN2O3 B3987074 N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide](/img/structure/B3987074.png)
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide, also known as BPNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPNB is a member of the benzamide family and has been studied extensively for its biological and chemical properties.
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. This compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of enzymes that are involved in the degradation of neurotransmitters, which could potentially lead to the development of new drugs for these diseases.
Mecanismo De Acción
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide exerts its biological effects by inhibiting the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, which is essential for normal brain function. This compound has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of enzymes that are involved in the degradation of neurotransmitters, which could potentially lead to the development of new drugs for neurological diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its biological properties and potential applications.
Direcciones Futuras
There are several future directions for research on N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide. One area of interest is in the development of new drugs for neurological diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of enzymes that are involved in the degradation of neurotransmitters, which could potentially lead to the development of new drugs for these diseases. Another area of interest is in the development of new anticancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target cancer cells specifically. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biological and chemical properties, and it has been shown to exhibit potent anticancer activity and potential use in the treatment of neurological diseases. While there are limitations to its use in certain experiments, this compound is a valuable tool for studying various biological processes, and further research could lead to the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-5-7-13(16)8-6-11)17-15(19)12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNYUCKUNQZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B3987005.png)
![4-(3,5-dimethyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3987008.png)
![N-[1-(4-bromophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3987018.png)
![4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3987021.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-isopropylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B3987035.png)
![17-[3-(2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3987040.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]valinate](/img/structure/B3987047.png)
![1-cyclohexyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987058.png)
![4-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987060.png)

![1-(2-methylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987089.png)
![isopropyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3987094.png)
